molecular formula C11H13BN2O2 B2401225 (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid CAS No. 1551413-97-8

(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid

Cat. No. B2401225
CAS RN: 1551413-97-8
M. Wt: 216.05
InChI Key: RVDGTXWBYCSPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” is a chemical compound with the molecular formula C11H13BN2O2 and a molecular weight of 216.05 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” has a molecular weight of 216.05 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Colorimetric Immunoassays

(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid: plays a crucial role in colorimetric immunoassays. Researchers have developed a strategy using boronic acid-modified metal-organic frameworks (MOFs) as nanocarriers for signal amplification in immunoassays . Here’s how it works:

Suzuki–Miyaura Coupling

Boron reagents are essential in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis. The mild reaction conditions and functional group tolerance make this coupling method valuable . Specifically:

Sensing Applications

Boronic acids find utility in sensing due to their interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions lead to various sensing applications:

These three applications highlight the versatility of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid in scientific research. If you’d like further details or additional applications, feel free to ask! 😊

properties

IUPAC Name

(3-cyclopropyl-1-methylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDGTXWBYCSPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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